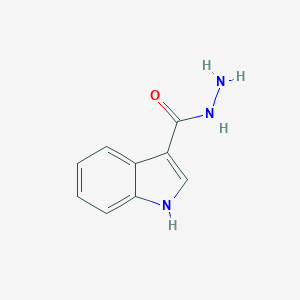

1H-indole-3-carbohydrazide

Übersicht

Beschreibung

1H-Indole-3-carbohydrazide is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Indole-3-carbohydrazide can be synthesized through the reaction of 1H-indole-3-carboxaldehyde with hydrazine hydrate. The reaction typically involves refluxing the reactants in ethanol or another suitable solvent. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted to the carbohydrazide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Reactions

The hydrazide group (-CONHNH₂) acts as a nucleophile, enabling condensation and cyclization reactions.

Key Reactions:

-

Condensation with Carbonyl Compounds

Reacts with aldehydes/ketones to form hydrazones. For example, condensation with 3-acetylchromene-2-one yields chalcone derivatives via Knoevenagel-type mechanisms .

| Reaction Partner | Product | Conditions | Yield |

|---|---|---|---|

| 3-Acetylchromene-2-one | Chalcone derivative | AcOH, reflux | 72% |

| Phenacyl bromide | 1,3-Thiazol-2-amine | Ethanol, thiourea, reflux | 65% |

-

Hydrazone Formation

Reacts with aromatic aldehydes (e.g., benzaldehyde) to form stable hydrazones, characterized by imine (C=N) bonds .

Cyclization Reactions

The compound participates in heterocycle synthesis through intramolecular cyclization.

Thiazole Derivatives

Reaction with phenacyl bromide and thiourea produces 1,3-thiazol-2-amine derivatives via nucleophilic substitution and cyclization :

-

Phenacyl bromide reacts with the hydrazide to form an intermediate.

-

Thiourea attacks the intermediate, leading to cyclization and H₂S elimination.

Mechanistic Pathway:

textIndole-3-carbohydrazide → Phenacyl adduct → Cyclization → Thiazolamine

Electrophilic Substitution on the Indole Ring

The indole ring undergoes electrophilic substitution, primarily at the C5 position due to its high electron density.

| Reaction Type | Reagents | Product | Position |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative | C5 |

| Halogenation | Cl₂/FeCl₃ | 5-Chloro derivative | C5 |

Oxidation

-

Oxidizing agents (e.g., KMnO₄) convert the hydrazide group to a carboxy group, yielding indole-3-carboxylic acid .

Reduction

Wissenschaftliche Forschungsanwendungen

Synthesis of 1H-Indole-3-Carbohydrazide Derivatives

The synthesis of IHC typically involves the reaction of indole-3-carboxylic acid derivatives with hydrazine derivatives. Various methods have been employed to synthesize IHC and its derivatives, including:

- Conventional Methods : Traditional reflux methods using solvents like methanol or ethanol.

- Green Chemistry Approaches : Microwave-assisted synthesis has gained traction for its efficiency and reduced environmental impact.

Table 1: Common Synthetic Routes for IHC Derivatives

| Method | Conditions | Yield (%) |

|---|---|---|

| Reflux with Methanol | 60°C, 2 hours | 75-85 |

| Microwave Irradiation | 120°C, 5 minutes | 90-95 |

| Solvent-Free Conditions | Room Temperature, 30 minutes | 80-90 |

Anticancer Activity

IHC and its derivatives have shown promising anticancer properties. For instance, a study reported the synthesis of several IHC derivatives that were evaluated for their anti-breast cancer activity through molecular docking studies. The most potent derivative exhibited significant cytotoxic effects against breast cancer cell lines.

Case Study: Anti-Breast Cancer Activity

- Compound : this compound derivative

- IC50 Value : 12.5 µM against MDA-MB-231 cells

- Mechanism : Induction of apoptosis via mitochondrial pathway

Antiplatelet Aggregation Activity

Another notable application is in the field of cardiovascular health, where various N-substituted indole carbohydrazide derivatives were synthesized and evaluated for their antiplatelet aggregation activity. The results indicated that certain derivatives significantly inhibited platelet aggregation induced by collagen.

Table 2: Antiplatelet Aggregation Activity of IHC Derivatives

| Compound Name | IC50 Value (µM) | Mechanism |

|---|---|---|

| N-(4-Methylphenyl) IHC | 15.0 | Inhibition of COX activity |

| N-(2-Hydroxyphenyl) IHC | 10.5 | Blocking thromboxane A2 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of IHC derivatives against neurodegenerative diseases like Alzheimer’s disease (AD). A series of indole-isoxazole carbohydrazides were synthesized and screened for their ability to inhibit acetylcholinesterase (AChE), a key enzyme involved in AD pathology.

Case Study: Neuroprotective Potential

- Compound : Indole-isoxazole carbohydrazide

- AChE Inhibition IC50 : 29.46 µM

- Additional Activity : Metal chelation ability against Fe³⁺

Electrochemical Properties

The electrochemical behavior of IHC derivatives has been studied to understand their pharmacokinetic properties better. Cyclic voltammetry (CV) has been employed to analyze the redox properties of these compounds, which are crucial for their biological activity.

Table 3: Electrochemical Parameters of IHC Derivatives

| Compound Name | Standard Rate Constant (ks) | Electroactive Surface Coverage (Γ) |

|---|---|---|

| IHC | 0.015 cm/s | 0.25 µC/cm² |

| N-(4-Chlorophenyl) IHC | 0.020 cm/s | 0.30 µC/cm² |

Wirkmechanismus

The mechanism of action of 1H-indole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1H-Indole-3-carboxaldehyde: A precursor for the synthesis of 1H-indole-3-carbohydrazide.

1H-Indole-3-acetic acid: A plant hormone with similar structural features.

1H-Indole-3-carboxylic acid: Another indole derivative with distinct chemical properties.

Uniqueness: this compound is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of various derivatives and conjugates, enhancing its versatility in synthetic and medicinal chemistry.

Biologische Aktivität

1H-Indole-3-carbohydrazide is a compound that has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and various pharmacological effects supported by recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, typically involving the reaction of indole derivatives with hydrazine. The structural formula is represented as . The compound features an indole ring, which is crucial for its biological activity, and a carbohydrazide moiety that enhances its pharmacological profile.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that derivatives of this compound possess significant anticancer properties. For instance, one study reported that specific derivatives showed cytotoxic effects against human cancer cell lines such as HT-29 and MDA-MB-231, with IC50 values as low as 132 nM, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes. Notably, it has shown promising results as an α-glucosidase inhibitor, with some derivatives exhibiting IC50 values ranging from 6.31 µM to 49.89 µM—significantly lower than the control acarbose (IC50 = 750 µM) . This suggests potential applications in managing conditions like diabetes by reducing carbohydrate absorption.

- Antimicrobial Properties : Research indicates that indole derivatives can exhibit antimicrobial activity against various pathogens. For example, certain derivatives have demonstrated effectiveness against Staphylococcus epidermidis with minimum inhibitory concentrations (MIC) in the micromolar range .

The biological activities of this compound are largely attributed to its structural components:

- Indole Moiety : The indole structure is known for enhancing the blood-brain barrier penetration and contributing to neuroprotective effects . This feature is particularly relevant for developing treatments for neurodegenerative diseases.

- Carbohydrazide Group : The carbohydrazide part facilitates interactions with target enzymes through hydrogen bonding and hydrophobic interactions, enhancing the overall potency of the compound against various biological targets.

Case Studies and Research Findings

- Anticancer Studies : A series of indole-carbohydrazide derivatives were synthesized and tested for their antiproliferative effects on multiple cancer cell lines. Derivative 6i exhibited an LC50 of 71 nM against COLO 205 colon cancer cells, indicating high selectivity and potency .

- α-Glucosidase Inhibition : Another study focused on the synthesis of phenoxy-1,2,3-triazole linked indole-carbohydrazides, revealing that these compounds act as uncompetitive inhibitors of α-glucosidase with significantly lower IC50 values than acarbose .

Comparative Table of Biological Activities

Eigenschaften

IUPAC Name |

1H-indole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-12-9(13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUYDKZSGDJDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165238 | |

| Record name | Indole-3-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15317-58-5 | |

| Record name | 1H-Indole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15317-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-carboxylic acid, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015317585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-3-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.